N-(5-Bromopyrimidin-2-yl)acetamide

Beschreibung

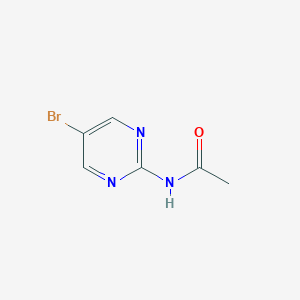

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-bromopyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFUSWVVQGECDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626695 | |

| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180530-15-8 | |

| Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 5 Bromopyrimidin 2 Yl Acetamide and Its Derivatives

Direct Synthesis Approaches to N-(5-Bromopyrimidin-2-yl)acetamide

The direct synthesis of this compound typically involves two main strategies: the formation of the acetamide (B32628) group on a pre-brominated pyrimidine (B1678525) ring or the bromination of an existing N-pyrimidinyl acetamide.

Acylation Reactions for N-Pyrimidinyl Acetamide Formation

The acetylation of the amino group on a pyrimidine ring is a fundamental method for forming the N-pyrimidinyl acetamide core. This reaction is a common strategy for protecting the basic amino functionality. nih.gov

A general approach involves the reaction of a 2-aminopyrimidine (B69317) derivative with an acylating agent. For instance, the synthesis of N-(2,5-dibromophenyl)acetamide is achieved by reacting 2,5-dibromoaniline (B181072) with acetic anhydride (B1165640) in acetonitrile (B52724), with a few drops of sulfuric acid as a catalyst, under reflux conditions. mdpi.com A similar principle can be applied to the synthesis of this compound, starting from 2-amino-5-bromopyrimidine. The reaction involves treating the amine with an acylating agent like acetic anhydride or acetyl chloride.

A representative reaction is the acylation of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride in the presence of triethylamine, carried out in dichloromethane (B109758) at ambient temperature. This method can be adapted for the synthesis of this compound.

| Starting Material | Reagent | Conditions | Product | Reference |

| 2,5-dibromoaniline | Acetic anhydride, H₂SO₄ | Acetonitrile, reflux | N-(2,5-dibromophenyl)acetamide | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, triethylamine | Dichloromethane, ambient temp. | N-(5-Bromo-2-methylpyridin-3-yl)acetamide |

Strategies for Bromination at the Pyrimidine C5 Position

Direct bromination of an N-pyrimidinyl acetamide at the C5 position is another viable synthetic route. The pyrimidine ring's electronic properties influence the regioselectivity of electrophilic substitution reactions like bromination. The acetamido group at the 2-position can direct the incoming electrophile to the C5 position.

The synthesis of 5-bromopyrimidine (B23866) itself can be achieved by reacting dibromodifuranone with formamide (B127407) in the presence of a boron trioxide catalyst at high temperatures (180-185°C). chemicalbook.com This highlights a method for introducing the bromine atom onto the pyrimidine ring, which can then be further functionalized.

Multi-Step Synthesis of this compound Analogues

The synthesis of analogues of this compound often requires multi-step sequences, allowing for greater structural diversity.

Derivatization from Pyrimidine Precursors

A common strategy involves starting with a substituted pyrimidine precursor and building the desired molecule through a series of reactions. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized, demonstrating the versatility of pyrimidine as a scaffold. mdpi.com The synthesis of various pyrimidine derivatives often starts from readily available pyrimidines, which are then subjected to a sequence of reactions to introduce different functional groups.

Functional Group Interconversions in Pyrimidine Systems

Functional group interconversions (FGI) are crucial in the synthesis of complex molecules. ub.edumit.edu In the context of pyrimidine chemistry, this can involve converting one functional group into another to achieve the desired substitution pattern. For instance, a hydroxyl group can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Common functional group interconversions include:

Conversion of alcohols to halides: This can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

Displacement of halides: Halides can be displaced by various nucleophiles, such as cyanides or azides, to introduce new functionalities. vanderbilt.edu

Reduction of nitriles and azides: These groups can be reduced to amines, providing a route to introduce amino groups. vanderbilt.edu

Advanced Coupling Reactions in this compound Synthesis

Modern synthetic organic chemistry heavily relies on cross-coupling reactions, particularly those catalyzed by transition metals like palladium. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki cross-coupling reaction is a prominent example used in the synthesis of derivatives of this compound. This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide (such as a bromide) in the presence of a palladium catalyst and a base. researchgate.net For instance, aniline-based amides have been synthesized via the palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids. mdpi.com This methodology can be applied to this compound to introduce a wide range of aryl or heteroaryl substituents at the C5 position.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type | Reference |

| N-(2,5-dibromophenyl)acetamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | Tri-aryl acetamide derivatives | mdpi.com |

| 5-bromothiophene-2-carboxylic acid | Arylboronic acid | Not specified | Not specified | Not specified | Arylated thiophene (B33073) derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org

In the context of this compound derivatives, the bromine atom at the C5 position serves as an excellent electrophilic partner for Suzuki coupling. The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-heterocyclic Acetamides

| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| N-(2,5-dibromophenyl)acetamide | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Moderate to Good |

This table is illustrative and based on analogous reactions due to the lack of specific data for this compound.

Other Metal-Catalyzed Coupling Approaches

Beyond the Suzuki coupling, other palladium-catalyzed reactions represent viable strategies for the derivatization of the this compound core. The Heck reaction, for instance, allows for the introduction of alkenyl groups, while the Sonogashira coupling enables the formation of C-C triple bonds through reaction with terminal alkynes.

Furthermore, C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are crucial for introducing diverse amino substituents. While direct application on this compound is not documented, the amination of other halogenated pyrimidines is a well-established synthetic tool.

Solvent and Catalyst Optimization in Synthesis

The success of metal-catalyzed coupling reactions is highly dependent on the careful selection of solvents and catalyst systems. These parameters significantly influence reaction rates, yields, and selectivity.

Role of Specific Solvents in Reaction Pathways

The choice of solvent can dramatically alter the course and efficiency of a synthetic transformation. wikipedia.org In palladium-catalyzed couplings, solvents are required to solubilize the reactants, catalyst, and intermediates. Common solvents for Suzuki reactions include toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane, often in the presence of water to facilitate the dissolution of the inorganic base. wikipedia.org The polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. For instance, polar aprotic solvents like dimethylformamide (DMF) can be effective, though their impact on reaction outcomes must be empirically determined for each specific system.

Structural Elucidation and Conformational Analysis of N 5 Bromopyrimidin 2 Yl Acetamide

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In N-(5-Bromopyrimidin-2-yl)acetamide, the primary chromophores—parts of the molecule that absorb light—are the 5-bromopyrimidine (B23866) ring and the acetamide (B32628) group. These groups contain π bonds and non-bonding (n) electrons (on the nitrogen and oxygen atoms), which give rise to characteristic electronic transitions.

The key electronic transitions expected for this molecule are π → π* and n → π. The π → π transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically high in intensity. nih.gov The n → π* transitions involve moving an electron from a non-bonding orbital (like the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions. nih.gov

While specific experimental UV-Vis spectra for this compound are not widely published, a detailed study on the closely related compound, 5-bromopyrimidine, provides significant insight. nih.gov The VUV photoabsorption spectrum of 5-bromopyrimidine shows several absorption bands between 3.7 and 10.8 eV. The most intense bands are attributed to π* ← π transitions. nih.gov Weaker transitions observed involve the nitrogen and bromine lone pairs and the antibonding σ* orbital associated with the bromine atom (σ*Br). nih.gov For another substituted pyrimidine (B1678525) derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, a maximum absorption (λmax) was identified at 275 nm in a methanol (B129727) and acetonitrile (B52724) solvent mixture, which corresponds to the electronic transitions within its chromophoric system. nih.gov

The electronic transitions for the core 5-bromopyrimidine structure, which are expected to be the dominant features in the spectrum of this compound, are summarized in the table below.

Table 1: Key Electronic Transitions Observed in 5-Bromopyrimidine. nih.gov

| Energy Range (eV) | Primary Transition Type | Description |

|---|---|---|

| ~4.0 - 5.5 | n → π* / π → π | A series of weaker bands corresponding to transitions from non-bonding orbitals of nitrogen and bromine, and lower energy π orbitals, to π orbitals. |

| ~5.5 - 7.3 | π → π | Moderately intense bands arising from the promotion of electrons within the pyrimidine ring's π-system. |

| ~7.3 - 9.0 | π → π | A very broad and intense absorption band, representing the strongest π → π* transitions within the molecule. |

| > 9.0 | Rydberg / π → σ | Transitions to higher-energy Rydberg states and transitions involving σ orbitals. |

Advanced Structural Techniques

While UV-Vis spectroscopy reveals electronic properties, diffraction techniques provide precise information about the three-dimensional arrangement of atoms. Advanced methods like electron and neutron diffraction offer unique insights that complement standard X-ray crystallography.

Electron Diffraction and Microscopy Applications

Gas Electron Diffraction (GED) is a technique used to determine the geometric structure of molecules in the gas phase. wikipedia.org This is crucial because it provides information on the conformation of an individual molecule, free from the influence of intermolecular forces like hydrogen bonding and crystal packing effects that are present in the solid state.

A GED study of this compound has not been specifically reported in the literature. However, the application of this technique would yield valuable data on its gas-phase structure. The key structural parameters that could be determined are presented in the table below.

Table 2: Potential Structural Insights from Gas Electron Diffraction (GED).

| Structural Parameter | Information Provided by GED | Comparison with Solid-State (X-ray) Data |

|---|---|---|

| Bond Lengths | Precise internuclear distances for all atom pairs (e.g., C-N, C=O, C-Br). | Allows for comparison of bonding in an isolated molecule versus a molecule in a crystal lattice. |

| Bond Angles | Accurate angles between bonded atoms (e.g., N-C=O, C-N-C). | Reveals distortions caused by crystal packing forces. |

| Torsional Angle | The dihedral angle between the plane of the pyrimidine ring and the plane of the acetamide group. | Determines if the near-planar conformation observed in the solid state is the inherent, lowest-energy conformation of the free molecule. |

| Molecular Conformation | Provides the equilibrium conformation(s) of the molecule in the gas phase. | Can identify if multiple conformers exist at the experimental temperature, which may not be observable in a single crystal structure. |

Electron microscopy, particularly cryo-electron microscopy (Cryo-EM), is typically applied to much larger macromolecular assemblies and is not a standard technique for a small molecule like this compound. However, microcrystal electron diffraction (MicroED) could potentially be used to determine the structure from nanocrystals, which are too small for conventional X-ray diffraction.

Neutron Diffraction for Hydrogen Atom Localization

The precise location of hydrogen atoms is fundamental to understanding hydrogen bonding, which dictates the supramolecular assembly of molecules in the crystal. X-ray diffraction, while powerful, is limited in its ability to accurately locate hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen, with only one electron, has a very weak scattering power, especially when bonded to heavier atoms like bromine, carbon, nitrogen, and oxygen. nih.gov In the published crystal structure of this compound, the hydrogen atom positions were not experimentally determined but were calculated based on geometric considerations (a riding model).

Neutron diffraction is the definitive technique for overcoming this limitation. Neutrons scatter from atomic nuclei, and the scattering cross-section of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms. nih.gov Therefore, a neutron diffraction experiment would provide an unambiguous determination of all hydrogen atom positions.

A neutron diffraction study on this compound would provide the following critical information:

Amide Hydrogen Position: It would precisely locate the amide (N-H) proton, confirming its exact position relative to the carbonyl oxygen of a neighboring molecule. This would provide a highly accurate measurement of the N-H···O hydrogen bond length and angle, which is the primary interaction governing the crystal packing.

Methyl Group Orientation: The rotational orientation of the methyl (-CH₃) group's hydrogen atoms could be resolved. The existing X-ray structure of a related compound, N-(5-bromopyridin-2-yl)acetamide, indicates that these methyl hydrogens are disordered. researchgate.net Neutron diffraction could clarify this disorder and determine the preferred orientation.

Aromatic Hydrogen Positions: The positions of the hydrogen atoms on the pyrimidine ring would also be determined with high precision.

Planarity and Intermolecular Interactions: By accurately defining the N-H bond vector, neutron diffraction would provide a definitive measure of the dihedral angle between the pyrimidine and acetamide groups, confirming the degree of planarity. It would also help to validate weaker C-H···O or C-H···N interactions that may be present.

While no specific neutron diffraction study on this compound is available, studies on other hydrogen-bonded molecular systems have demonstrated the power of the technique to reveal detailed hydrogen-bonding networks that were ambiguous in X-ray data. rsc.org

Intermolecular Interactions and Supramolecular Assembly in N 5 Bromopyrimidin 2 Yl Acetamide Systems

Halogen Bonding Interactions (C-Br...O, Br...Br)

Halogen bonding is a significant non-covalent interaction involving an electrophilic region on a halogen atom (a σ-hole) and a nucleophilic site. acs.org In molecules like N-(5-Bromopyrimidin-2-yl)acetamide, the bromine atom attached to the pyrimidine (B1678525) ring could potentially engage in halogen bonds, such as C-Br···O or Br···Br contacts. nih.govnih.gov However, within the detailed analysis of the known crystal structure of this compound, no significant halogen bonding interactions have been reported as key drivers of the supramolecular assembly. nih.govnih.gov

Aromatic Interactions (π-π Stacking)

Aromatic π-π stacking interactions are common in planar heterocyclic systems and contribute significantly to crystal stability. nih.govrsc.org These interactions involve the overlap of π-orbitals between adjacent aromatic rings. acs.org In the case of this compound, while the molecules arrange into chains via hydrogen bonding, there is no specific mention of significant π-π stacking interactions between the pyrimidine rings in the published crystallographic data. nih.govnih.gov The reported structure emphasizes the hydrogen-bonded chain motifs rather than stacked aromatic assemblies. nih.gov

Computational Analysis of Non-Covalent Interactions

Computational chemistry provides powerful tools for visualizing and quantifying the various intermolecular forces that contribute to the stability of a crystal lattice. iucr.org

To date, a specific Hirshfeld surface analysis for this compound has not been reported in the scientific literature. Such an analysis would be valuable to precisely quantify the percentage contributions of the observed N-H···O and C-H···O hydrogen bonds and to definitively investigate the presence or absence of weaker interactions like halogen bonding and π-π stacking.

Reactivity and Chemical Transformations of N 5 Bromopyrimidin 2 Yl Acetamide

Substitution Reactions on the Bromine Atom

The bromine atom attached to the C5 position of the pyrimidine (B1678525) ring is a primary site for functionalization, enabling the introduction of a wide array of substituents through various reaction mechanisms.

Nucleophilic Aromatic Substitution

While nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the bromine atom, literature specifically detailing this reaction for N-(5-Bromopyrimidin-2-yl)acetamide is limited. Generally, such reactions on pyrimidine rings require activation by strongly electron-withdrawing groups and often proceed under forcing conditions. The reactivity in SNAr is influenced by the nature of the nucleophile and the solvent system employed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this compound. The Suzuki-Miyaura coupling, in particular, has been effectively utilized to form new carbon-carbon bonds by reacting the bromopyrimidine with various organoboron reagents.

In a representative example, the Suzuki-Miyaura coupling of this compound with arylboronic acids can be achieved using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture, for instance, dioxane/water or toluene/ethanol (B145695), at elevated temperatures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 90 | 92 |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/H₂O | 80 | 78 |

Other cross-coupling reactions, such as Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with amines, have also been reported, further expanding the synthetic utility of this scaffold.

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group at the C2 position offers additional opportunities for chemical modification, including hydrolysis, N-alkylation, and N-acylation.

Amide Hydrolysis and Formation

The acetamide group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-amino-5-bromopyrimidine. This transformation is often a crucial step in multi-step syntheses where the amino group requires protection. For instance, refluxing in aqueous hydrochloric acid or treatment with sodium hydroxide (B78521) in ethanol can effectively cleave the amide bond. Conversely, the parent amine, 2-amino-5-bromopyrimidine, can be readily acetylated using acetic anhydride (B1165640) or acetyl chloride to form this compound.

N-Alkylation and Acylation Reactions

While direct N-alkylation of the acetamide nitrogen can be challenging due to its relatively low nucleophilicity, it can be achieved under specific conditions. google.com The use of a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by the addition of an alkylating agent like an alkyl halide, can lead to the formation of the N-alkylated product. google.com Similarly, N-acylation can be performed to introduce a second acyl group, forming an imide derivative, although this generally requires more forcing conditions.

Pyrimidine Ring Modifications

Beyond substitutions at the bromine and acetamide groups, the pyrimidine ring itself can undergo transformations. These reactions are less common and often require specific reagents to overcome the inherent stability of the aromatic ring. Examples in related systems include ring-opening reactions under harsh conditions or further electrophilic substitution if the ring is sufficiently activated. However, specific literature detailing such modifications for this compound is scarce.

Functionalization at Other Ring Positions

The pyrimidine ring in this compound possesses two additional carbon atoms at the C4 and C6 positions that are susceptible to chemical modification. The electronic nature of the pyrimidine ring, being electron-deficient, generally favors nucleophilic attack. The positions C4 and C6 are particularly activated towards such reactions due to the adjacent nitrogen atoms.

While direct experimental data for the functionalization of this compound at the C4 and C6 positions is limited in publicly available literature, the reactivity of analogous pyrimidine systems provides valuable insights into potential transformations. For instance, studies on other 2-substituted pyrimidines have demonstrated that these positions can be targeted for the introduction of new functional groups.

One established strategy for the functionalization of pyrimidine rings at the C4 and C6 positions involves the initial conversion of these positions into better leaving groups. For example, in related pyrimidine nucleosides, the C4 position can be transformed into a 1,2,4-triazol-1-yl derivative, which can then undergo C-nucleophilic substitution with various nucleophiles. nih.gov A similar approach could potentially be applied to this compound, assuming selective activation of the C4 or C6 position is achievable.

Another relevant example is the regioselective synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov In this case, a related pyrimidine scaffold is functionalized at the C6 position via lithiation followed by reaction with electrophiles. nih.gov This suggests that, under appropriate conditions, direct deprotonation at the C4 or C6 position of this compound with a strong base could generate a nucleophilic intermediate capable of reacting with various electrophiles.

Below is a table summarizing potential functionalization reactions at the C4 and C6 positions based on the reactivity of analogous pyrimidine systems.

Table 1: Potential Functionalization Reactions at C4 and C6 of this compound

| Position | Reaction Type | Potential Reagents and Conditions | Potential Product | Reference for Analogy |

| C4/C6 | Nucleophilic Aromatic Substitution (SNAr) | 1. Activation (e.g., conversion to a triazolyl or sulfonyl group) 2. Nucleophile (e.g., nitromethane, malononitrile) with base (e.g., K2CO3) in DMF | C4/C6-substituted this compound | nih.gov |

| C4/C6 | Deprotonation-Electrophilic Quench | 1. Strong base (e.g., n-BuLi or LDA) 2. Electrophile (e.g., aldehydes, alkyl halides) | C4/C6-functionalized this compound | nih.gov |

It is important to note that the successful application of these methods to this compound would depend on overcoming challenges such as regioselectivity between the C4 and C6 positions and potential side reactions involving the bromo and acetamido groups.

Ring-Opening and Rearrangement Reactions

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by nucleophiles, acids, or photoactivation. These transformations can lead to the formation of different heterocyclic or acyclic structures.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This typically involves the isomerization of N-substituted iminopyrimidines to the corresponding exocyclic aminopyrimidines. nih.gov While this compound itself is an aminopyrimidine, the principles of the Dimroth rearrangement, which involve ring-opening by a nucleophile followed by recyclization, are relevant to the potential reactivity of the pyrimidine core. nih.gov Factors such as pH and the nature of substituents can influence the likelihood and outcome of such rearrangements. nih.gov

For instance, the reaction of pyrimidine N-oxides with acetic anhydride can lead to a Boekelheide-type rearrangement, which proceeds through a ring-opened intermediate. Although this compound is not an N-oxide, this highlights the potential for ring cleavage under specific activating conditions.

Furthermore, studies on the reaction of pyrimidines with strong nucleophiles or under harsh reaction conditions have shown that the pyrimidine ring can be cleaved. For example, the reaction of certain purines (which contain a pyrimidine ring) with potassium amide in liquid ammonia (B1221849) can result in the opening of the pyrimidine ring.

While specific examples of ring-opening or rearrangement reactions for this compound are not readily found in the literature, the general susceptibility of the pyrimidine nucleus to such transformations suggests that under forcing conditions or with specific reagents, these pathways could be accessed.

Table 2: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Potential Conditions | Potential Outcome | Reference for Analogy |

| Dimroth-type Rearrangement | Basic or acidic conditions, or photoactivation | Isomeric pyrimidine or other heterocyclic systems | nih.gov |

| Nucleophilic Ring-Opening | Strong nucleophiles (e.g., KNH2 in liquid NH3) | Acyclic or rearranged heterocyclic products | cymitquimica.com |

Further research is required to explore the specific conditions under which this compound might undergo these transformations and to characterize the resulting products.

Computational and Theoretical Investigations of N 5 Bromopyrimidin 2 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of many-body systems, including molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it an ideal tool for studying molecules of moderate size like N-(5-Bromopyrimidin-2-yl)acetamide.

Geometric Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the molecular geometry of this compound can be fully optimized to its lowest energy state. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental vibrational bands to specific molecular motions.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.88 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| Dihedral Angle (Ring-Amide) | ~5-15° |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the π-system of the bromopyrimidine ring and the lone pair electrons of the nitrogen and bromine atoms. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyrimidine (B1678525) ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. In a study of 2- and 5-bromopyrimidine (B23866), it was found that the HOMO-1 orbital of 5-bromopyrimidine corresponds to the n-(b2) orbital. nih.gov The HOMO-LUMO gap for related pyrimidine derivatives has been calculated using DFT, and these values are instrumental in understanding their electronic transitions and reactivity. nih.gov

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

Charge Distribution Analysis (Mulliken, NBO, APT Charges)

The distribution of electron density within a molecule is fundamental to understanding its electrostatic properties and how it will interact with other molecules. Several methods can be used to assign partial atomic charges, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atomic Polar Tensor (APT) derived charges.

NBO analysis is a particularly powerful tool that provides a detailed picture of the bonding and charge distribution in terms of localized orbitals. nih.gov It can reveal important information about intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. For this compound, NBO analysis would likely show significant negative charges on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetamide (B32628) group, making these sites susceptible to electrophilic attack. The hydrogen atom of the N-H group would carry a partial positive charge, making it a potential hydrogen bond donor. The bromine atom would also influence the charge distribution through its electronegativity and polarizability.

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational changes, stability, and the influence of the environment.

Conformational Dynamics and Stability

MD simulations can explore the conformational landscape of this compound by simulating its motion at a given temperature. A key aspect to investigate would be the rotation around the C-N bond connecting the pyrimidine ring and the acetamide group. The simulation would reveal the flexibility of this bond and the relative populations of different conformers. The stability of the near-planar conformation observed in related crystal structures could be assessed by monitoring the fluctuations of the dihedral angle over the course of the simulation. mdpi.comnih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly in a solvent. MD simulations are well-suited to study these solvent effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.

The polar nature of the acetamide group and the pyrimidine ring suggests that this compound would form hydrogen bonds with protic solvents like water. The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen would act as hydrogen bond acceptors, while the N-H group would act as a hydrogen bond donor. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed understanding of the solvation process. The presence of a solvent can also influence the conformational preferences of the molecule, potentially stabilizing certain conformers over others. The study of solvent effects is crucial for understanding the behavior of the molecule in realistic chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a predictive understanding of how a molecule's structure influences its biological activity. For this compound, QSAR can unlock a deeper comprehension of its potential therapeutic applications.

Descriptor Calculation and Feature Selection

The initial and critical step in any QSAR study involves the calculation of molecular descriptors. These numerical values represent the physicochemical, topological, and electronic properties of a molecule. For this compound, a diverse array of descriptors would be calculated to capture its unique structural features. These descriptors can be broadly categorized as follows:

1D Descriptors: These include fundamental properties such as molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: These capture the topological arrangement of atoms and bonds within the molecule. Examples include connectivity indices and shape profiles.

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and include parameters like molecular volume and surface area.

Once a comprehensive set of descriptors is generated, the next crucial phase is feature selection. This process aims to identify the most relevant descriptors that significantly contribute to the biological activity of interest, while eliminating redundant or irrelevant ones. Common feature selection techniques include:

Genetic Algorithms: Inspired by the process of natural selection, these algorithms iteratively select and combine descriptors to find the optimal subset.

Stepwise Regression: This statistical method involves sequentially adding or removing descriptors from the model based on their statistical significance.

Principal Component Analysis (PCA): This technique reduces the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

A hypothetical table of selected descriptors for a QSAR study on this compound and its analogs is presented below:

| Descriptor Class | Specific Descriptor | Potential Significance |

| Electronic | Dipole Moment | Influences interactions with polar residues in a binding pocket. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. |

| Topological | Balaban J Index | Captures the degree of branching in the molecular structure. |

| Thermodynamic | LogP | Indicates the molecule's hydrophobicity, affecting membrane permeability. |

Model Development and Validation

With a refined set of descriptors, a QSAR model can be developed to establish a mathematical relationship between the molecular structure and biological activity. Several modeling techniques can be employed:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that relates the descriptors to the activity.

Partial Least Squares (PLS): This method is particularly useful when dealing with a large number of correlated descriptors.

Machine Learning Methods: Advanced techniques like Support Vector Machines (SVM) and Random Forest (RF) can capture complex, non-linear relationships between structure and activity.

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's performance on the training data.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development process.

A hypothetical validation summary for a QSAR model of this compound analogs is shown below:

| Validation Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | > 0.6 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.5 | Suggests good internal predictive ability. |

| r²_pred (External Validation R²) | > 0.5 | Demonstrates the model's ability to predict the activity of new compounds. |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This provides valuable insights into the binding mode and affinity of a ligand, guiding further drug development efforts.

Target Identification and Binding Site Analysis

The first step in a molecular docking study is to identify the biological target of interest. For this compound, potential targets could be identified through literature review of similar pyrimidine-based compounds or through computational methods like reverse docking. Once a target protein is identified, its three-dimensional structure is obtained from protein data banks or through homology modeling.

A critical aspect of molecular docking is the analysis of the binding site. This involves identifying the key amino acid residues that form the binding pocket and understanding their properties (e.g., hydrophobicity, charge). This analysis helps in predicting the types of interactions that this compound might form with the target protein.

Scoring Functions and Binding Affinity Prediction

After docking this compound into the active site of the target protein, a scoring function is used to estimate the binding affinity. Scoring functions are mathematical models that approximate the free energy of binding. They take into account various factors such as:

Van der Waals interactions: These are attractive or repulsive forces between atoms.

Electrostatic interactions: These arise from the distribution of charges on the ligand and the protein.

Hydrogen bonds: These are crucial for the specificity of ligand-protein interactions.

Desolvation effects: The energy penalty associated with removing the ligand and the binding site from the solvent.

Different scoring functions employ different algorithms and parameter sets, and the choice of scoring function can influence the docking results. The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of how strongly the ligand is expected to bind to the protein.

A hypothetical summary of a molecular docking study for this compound is presented below:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen bonds, hydrophobic interactions |

| Enzyme Y | -7.2 | Asp27, Phe112, Trp150 | Pi-pi stacking, electrostatic interactions |

Biological and Medicinal Chemistry Applications of N 5 Bromopyrimidin 2 Yl Acetamide Derivatives

Pharmacophore Development and Drug Design Principles

The design of novel enzyme inhibitors based on the N-(5-bromopyrimidin-2-yl)acetamide scaffold leverages key pharmacophoric features to achieve high affinity and selectivity. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, the core structure presents several key interaction points for rational drug design.

The pyrimidine (B1678525) ring often serves as a central scaffold, with the nitrogen atoms acting as hydrogen bond acceptors. The bromine atom at the 5-position can be involved in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein. The acetamide (B32628) moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for anchoring the molecule within the active site of an enzyme.

Structure-based drug design (SBDD) is a powerful strategy employed in the development of these derivatives. This approach relies on the known three-dimensional structure of the target enzyme to design molecules that fit precisely into the binding pocket. By analyzing the interactions of known inhibitors or the natural substrate with the enzyme's active site, medicinal chemists can strategically modify the this compound core. For instance, substituents can be introduced on the phenyl ring of an attached moiety to exploit hydrophobic pockets or to form additional hydrogen bonds, thereby improving potency and selectivity.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their inhibitory activity against a variety of enzymes that are significant targets in drug discovery.

Cyclooxygenase (COX) Inhibitory Activity

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for the treatment of pain and inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels are elevated during inflammation. Therefore, selective COX-2 inhibitors are sought to reduce inflammatory symptoms with fewer gastrointestinal side effects associated with COX-1 inhibition.

Several studies have explored pyrimidine derivatives as selective COX-2 inhibitors. For instance, a series of pyrimidine-benzenesulfonamide derivatives were synthesized and showed good in vitro COX-2 inhibitory activity. nih.gov Although specific data for this compound derivatives is limited, the general findings for related pyrimidine scaffolds suggest their potential as COX-2 inhibitors. The benzenesulfonamide (B165840) moiety is a common feature in many selective COX-2 inhibitors, and its incorporation into a pyrimidine acetamide framework could yield potent and selective compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.7 | 0.04 | 192.5 | nih.gov |

| Nimesulide | 24.8 | 0.1 | 248 | nih.gov |

| Compound 3b | >100 | 0.041 | >2439 | nih.gov |

| Compound 5b | >100 | 0.021 | >4761 | nih.gov |

| Compound 5d | >100 | 0.019 | >5263 | nih.gov |

Table 1: In vitro COX-1 and COX-2 inhibitory activities of selected pyrimidine derivatives and reference drugs. Data for compounds 3b, 5b, and 5d are for pyrimidine-5-carbonitrile derivatives.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms has therapeutic potential in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.

Pyrimidine-based scaffolds have been investigated as inhibitors of various PDE isoforms. For example, a series of pyrimidine derivatives were identified as potent inhibitors of PDE7, an enzyme primarily involved in T-cell activation and inflammation. While direct studies on this compound derivatives are not extensively reported, the structural similarities suggest that this scaffold could be a promising starting point for the design of novel PDE inhibitors.

Cholinesterase and Monoamine Oxidase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Research has shown that pyrimidine and pyridine (B92270) derivatives can act as cholinesterase inhibitors. mdpi.com A series of pyrimidine and pyridine diamine derivatives were designed as dual-binding site inhibitors of cholinesterases. acs.org Although these are not acetamide derivatives, the findings highlight the potential of the pyrimidine core in targeting these enzymes. The replacement of the amino group with an amide in some of these derivatives led to a significant decrease in inhibitory potency, suggesting that the nature of the linker is critical for activity. mdpi.com

In the context of MAO inhibition, certain fused pyrimidine derivatives have been shown to inhibit both MAO-A and MAO-B, with a preference for MAO-A depending on the substitution pattern. mdpi.com

Mast Cell Tryptase Inhibition

Mast cell tryptase is a serine protease released from mast cells during allergic and inflammatory responses. It is considered a therapeutic target for conditions like asthma and allergic rhinitis. While various classes of compounds have been investigated as tryptase inhibitors, including benzamidine (B55565) and pyrazinone derivatives, there is a lack of specific research on this compound derivatives for this target. researchgate.netnih.govcolab.wsnih.gov The development of tryptase inhibitors based on this scaffold represents a potential area for future investigation.

Heat Shock Protein 90 (HSP90) N-Terminal Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth and survival. Inhibition of the N-terminal ATP-binding site of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Several studies have identified pyrimidine-based scaffolds as potent HSP90 inhibitors. For instance, a novel class of functionalized pyridine-based compounds incorporating benzothiazole (B30560) and benzimidazole (B57391) sulfonamide moieties showed inhibitory activity against HSP90α. nih.gov Specifically, compounds 15c and 15d from this study exhibited IC50 values of 10.24 and 4.48 µg/mL, respectively. nih.gov While these are not direct derivatives of this compound, they underscore the potential of the broader pyrimidine class in targeting HSP90. The adaptability of the pyrimidine core allows for the introduction of various substituents to optimize interactions within the ATP-binding pocket of HSP90. nih.gov

| Compound | HSP90α IC50 (µg/mL) | Reference |

| Compound 15c | 10.24 | nih.gov |

| Compound 15d | 4.48 | nih.gov |

Table 2: Inhibitory activity of selected pyridine-based sulfonamide derivatives against HSP90α. nih.gov

SLACK Potassium Channel Modulation

The sodium-activated potassium (K⁺) channel, known as SLACK (Sequence Like a Calcium-activated K⁺ channel), is encoded by the KCNT1 gene and is widely expressed in the mammalian central nervous system. mdpi.com These channels are crucial for regulating neuronal excitability, particularly in managing the afterhyperpolarization that follows repeated neural discharges, thereby modulating action potential frequencies. mdpi.com Gain-of-function mutations in the KCNT1 gene have been linked to severe and pharmacoresistant epileptic disorders, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). mdpi.comnih.gov This connection makes small molecule inhibitors of SLACK channels a compelling therapeutic strategy. mdpi.comresearchgate.net

Research into a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which share the core pyrimidine-acetamide structure, has identified them as inhibitors of SLACK potassium channels. mdpi.comnih.gov An extensive hit optimization effort, involving the synthesis and testing of over 60 analogues, led to the discovery of five compounds with submicromolar potency in a whole-cell automated patch clamp assay. mdpi.com For instance, one potent inhibitor demonstrated an IC₅₀ of 0.04 µM against wild-type human SLACK channels. mdpi.com Further investigation of selected analogues confirmed activity against clinically relevant mutant SLACK channels and showed good selectivity against other ion channels. mdpi.comnih.gov These studies establish the pyrimidine-acetamide scaffold as a viable starting point for developing modulators of SLACK channel activity for potential use in neurological disorders associated with KCNT1 mutations. mdpi.com

Research on Antimicrobial Activities

The pyrimidine core is a fundamental building block in nucleic acids, making it a logical target for antimicrobial drug design. researchgate.net Consequently, derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that introducing various substituents to the 5-bromo-pyrimidine framework can yield compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. ijpcbs.cominnovareacademics.in The versatility of the pyrimidine ring, with its reactive sites allowing for diverse functionalization, makes it a valuable scaffold in the search for new antimicrobial compounds. innovareacademics.inresearchgate.net

Antibacterial Spectrum and Efficacy

The antibacterial efficacy of this compound analogues has been quantified against various bacterial strains. A study focusing on novel 5-bromo-pyrimidine derivatives demonstrated significant activity, with some compounds exhibiting a broad spectrum of inhibition. ijpcbs.com The minimal inhibitory concentrations (MICs) were determined using the broth dilution method against a panel of pathogens. ijpcbs.com

Another related study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives, synthesized from a bromo-acetamide intermediate, also confirmed antibacterial potential using the disc diffusion method, with results measured as the Disk Inhibition Zone (DIZ). irejournals.com

The following table summarizes the antibacterial efficacy data for representative derivative compounds from these studies.

| Compound Series | Derivative | Test Method | Organism | Result (MIC in µg/mL or DIZ in mm) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-pyrimidine derivatives | 5c | Broth Dilution (MIC) | S. aureus | 6.25 | ijpcbs.com |

| E. coli | 12.5 | ||||

| 5e | S. aureus | 6.25 | |||

| E. coli | 12.5 | ||||

| 6d | B. subtilis | 6.25 | |||

| K. pneumoniae | 12.5 | ||||

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | 5b | Disc Diffusion (DIZ) | A. baumannii | 32.0 mm | irejournals.com |

| P. aeruginosa (ATCC27853) | 23.5 mm | ||||

| P. aeruginosa (ATCC29260) | 24.5 mm | ||||

| 5d | S. aureus | 23.5 mm |

Mechanisms of Antimicrobial Action

Research into the mechanisms by which pyrimidine derivatives exert their antibacterial effects has pointed to several potential cellular targets. A primary mechanism identified for a thiophenyl-pyrimidine derivative is the inhibition of bacterial cell division. nih.govresearchgate.net This compound was found to effectively inhibit the polymerization and GTPase activity of the FtsZ protein. nih.gov FtsZ is an essential protein that forms a dynamic ring at the site of division, making it a critical target for novel antibiotics. nih.govresearchgate.net By disrupting FtsZ function, these derivatives prevent the formation of the bacterial divisome, leading to cell death. nih.gov

Other proposed mechanisms for related heterocyclic compounds include the inhibition of enzymes crucial for cell wall synthesis and nucleic acid replication. mdpi.comlumenlearning.com For example, some antimicrobial agents function by blocking peptidoglycan biosynthesis, rendering the bacterial cells susceptible to osmotic lysis. lumenlearning.com Another key pathway involves the inhibition of DNA gyrase and topoisomerase, enzymes that are essential for DNA replication and repair, thereby halting bacterial proliferation. lumenlearning.com Sulfonamides, which are antimetabolites, act by blocking the synthesis of folic acid, which is a necessary precursor for the pyrimidines and purines needed for nucleic acid synthesis. lumenlearning.com

Anti-inflammatory Efficacy Investigations

Pyrimidine derivatives have been a focus of research for anti-inflammatory applications, with several pyrimidine-based drugs already in clinical use. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), various cytokines, and nuclear factor-kappa B (NF-κB). nih.govrsc.org

A common mechanism of action for pyrimidine-based anti-inflammatory agents is the suppression of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are responsible for the production of PGE2. nih.gov Studies on various synthesized pyrimidine derivatives have confirmed their potential to inhibit these enzymes. nih.gov For example, screening of newly synthesized pyrimidine derivatives identified several compounds that exhibited anti-inflammatory activity, with some showing effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in carrageenan-induced paw edema models. niscpr.res.innih.gov One study reported that specific pyrimidine compounds exhibited up to 40% anti-inflammatory activity at a dose of 100 mg/kg. niscpr.res.in Another investigation involving pyrimidopyrimidine derivatives used membrane stabilization (anti-hemolytic activity) as an in vitro method to assess anti-inflammatory potential, finding several compounds with strong protective effects on red blood cells. nih.gov

General Biological Pathway Investigations

Derivatives of this compound and related pyrimidine structures interact with a variety of biological pathways, underscoring their therapeutic potential. A significant area of investigation is the modulation of ion channels that control neuronal excitability, specifically the inhibition of SLACK (KCNT1) potassium channels, which is a promising strategy for treating certain forms of epilepsy. mdpi.comnih.gov

In the realm of antimicrobial research, a key investigated pathway is the disruption of bacterial cell division through the inhibition of the FtsZ protein. nih.govresearchgate.net This protein is fundamental to the prokaryotic cytoskeleton and cell division machinery. nih.gov By targeting FtsZ polymerization and its associated GTPase activity, pyrimidine derivatives can induce a bactericidal effect. nih.govresearchgate.net Other antibacterial mechanisms associated with related compounds include the inhibition of crucial metabolic pathways, such as folic acid synthesis, and the disruption of nucleic acid synthesis by targeting enzymes like DNA gyrase. lumenlearning.com

Furthermore, in the context of inflammation, pyrimidine derivatives have been shown to interfere with the cyclooxygenase (COX) signaling pathway. nih.gov By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov

Prodrug Strategies and Metabolic Pathway Research for this compound Analogues

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome unfavorable physicochemical or pharmacokinetic properties of promising drug candidates, such as poor aqueous solubility. nih.govnih.gov This approach involves chemically modifying the active drug to include a temporary moiety, or "promoiety," which is designed to be cleaved in vivo by enzymatic or chemical means, releasing the parent drug at the target site. nih.gov

For pyrimidine-based compounds, such as the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, prodrug strategies have been successfully employed to enhance aqueous solubility. nih.govnih.gov In one such strategy, a water-soluble N-methylpiperazino group was attached to the pyrimidine core via an O-alkyl carbamate (B1207046) linker, resulting in a 600-fold improvement in solubility for the prodrug compared to the parent compound. nih.gov Such modifications can facilitate in vivo distribution and improve bioavailability. nih.gov These principles could be applied to this compound analogues to optimize their drug-like properties.

Regarding metabolism, pyrimidine analogues, due to their structural similarity to endogenous nucleic acid precursors, can be processed by the same metabolic pathways. nih.gov The catabolism of natural pyrimidines ultimately breaks them down into carbon dioxide, water, and urea. wikipedia.org An analogue could similarly be taken up by cells and enter these anabolic or catabolic pathways, which can influence its efficacy and clearance from the body. nih.gov The de novo pyrimidine synthesis pathway is another critical biological process that can be targeted by pyrimidine analogues, particularly in rapidly proliferating cells like those in cancer. frontiersin.org

Advanced Research Directions and Future Perspectives

Combinatorial Chemistry and High-Throughput Screening of Analogues

The pyrimidine (B1678525) core of N-(5-Bromopyrimidin-2-yl)acetamide makes it an attractive candidate for combinatorial chemistry and high-throughput screening (HTS) in the quest for new therapeutic agents. Pyrimidine derivatives are known to mimic natural pyrimidines, allowing them to interfere with various biological pathways, making them a crucial scaffold in the synthesis of novel drugs, including anticancer agents. rsc.org A diversity-oriented synthesis (DOS) approach can be employed to create a library of structurally diverse analogues. rsc.org This strategy enhances the probability of discovering compounds with unique biological activities by not limiting the research to specific protein targets, thereby opening avenues to uncover previously unidentified pathways involved in diseases like cancer. rsc.org

Through multi-step reactions starting from precursors like 5-bromo-2,4-dichloro pyrimidine, a wide array of derivatives can be synthesized. nih.gov These new compounds can then be subjected to HTS against various cell lines and biological targets. rsc.orgresearchgate.net For instance, screening against a panel of human tumor cell lines can identify potent and selective inhibitors of cancer cell proliferation. rsc.orggsconlinepress.com The data generated from these screenings can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and specific molecules. researchgate.net

Targeted Drug Delivery System Development

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. wikipedia.org For compounds like this compound and its analogues, which may exhibit therapeutic potential, developing targeted delivery systems is a critical area of research. wikipedia.org Various nanocarriers, including liposomes, micelles, dendrimers, and inorganic nanoparticles, are being explored for this purpose. nih.govnih.gov

These delivery systems can be engineered to specifically target cancer cells by modifying their surfaces with targeting ligands such as folic acid, which binds to receptors overexpressed on many tumor cells. nih.gov For pyrimidine-based drugs, nanoparticle systems can help overcome challenges like poor solubility and can be designed for controlled and targeted release. nih.gov For example, gold nanoparticles conjugated with a pyrazolo[3,4-d]pyrimidine derivative have shown promise in combination with radiotherapy for glioblastoma. nih.gov The development of such systems for this compound analogues could significantly improve their therapeutic index.

Bioavailability and Pharmacokinetic Studies (Pre-clinical Focus)

Understanding the bioavailability and pharmacokinetic profile of a potential drug candidate is crucial for its development. Pre-clinical studies in animal models are essential to determine how this compound and its derivatives are absorbed, distributed, metabolized, and excreted (ADME). The metabolism of pyrimidine analogues can be complex, often involving anabolic and catabolic pathways that are similar to those of endogenous pyrimidines. elsevierpure.com

Factors such as the compound's solubility, permeability, and stability influence its oral bioavailability. For instance, some pyrimidine derivatives have shown favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability in preclinical models. nih.gov Studies have shown that even small structural modifications can significantly impact these properties. nih.gov High-clearance issues observed in some pyrimidine derivatives highlight the importance of early pharmacokinetic screening to identify candidates with suitable properties for further development. researchgate.net The insights gained from these studies are critical for predicting human pharmacokinetics and for designing compounds with improved drug-like properties.

Development of Novel Analytical Methods for Detection and Quantification

Accurate and sensitive analytical methods are imperative for the quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissues. nih.govorientjchem.org These methods are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and understanding the compound's mechanism of action. mdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological samples due to its high sensitivity and specificity. nih.govmdpi.com The development of robust and validated LC-MS/MS methods for this compound would be a key step in its preclinical and potential clinical development. Challenges in sample preparation from complex biological matrices need to be addressed to ensure accurate quantification. orientjchem.org Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to isolate the analyte of interest and remove interfering substances. orientjchem.org

Exploration of Electronic and Material Science Applications

Beyond its biomedical potential, the pyrimidine structure in this compound suggests its utility in the field of materials science, particularly in electronics. Pyrimidine is an electron-deficient aromatic compound, a property that makes it a valuable building block for organic semiconductors. researchgate.netspiedigitallibrary.org

Organic Semiconductors

The electron-accepting nature of the pyrimidine ring, a result of its C=N double bonds, allows it to be incorporated into various organic electronic devices. nih.gov Pyrimidine derivatives have been successfully used as components in organic solar cells and sensors. nih.gov The specific electronic properties of this compound, influenced by the bromine and acetamide (B32628) substituents, could be harnessed for the development of novel organic semiconductor materials. Further research into its synthesis and characterization in this context could reveal its potential for creating new electronic components.

Light-Emitting Diodes (LEDs)

The field of organic light-emitting diodes (OLEDs) has seen significant advancements through the use of pyrimidine-based materials. spiedigitallibrary.org Pyrimidine derivatives have been incorporated into various components of OLEDs, including as fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.netspiedigitallibrary.org The ability to tune the electronic and photophysical properties of pyrimidine compounds by modifying their substituents is a key advantage. researchgate.net For instance, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have led to highly efficient OLEDs. rsc.org Exploring the potential of this compound and its analogues in OLEDs could lead to the development of new materials with tailored light-emitting properties.

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the crystalline state, governed by non-covalent interactions, is a central focus of supramolecular chemistry and crystal engineering. For this compound, crystallographic studies have elucidated the key intermolecular forces that direct its self-assembly into a well-defined three-dimensional architecture.

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the triclinic system. nih.gov A notable feature of its crystal structure is that the asymmetric unit contains two independent molecules, designated as A and B. nih.govnih.gov In one of these molecules, the methyl hydrogen atoms are disordered over two sites. nih.govnih.gov

The planarity of the pyridine (B92270) ring and the acetamide group is a significant aspect of the molecular conformation. The dihedral angles between the pyridine rings and the acetamide groups are small, measured at 7.27 (11)° for one molecule and 8.46 (11)° for the other. nih.govnih.gov This near-planarity facilitates the formation of extensive intermolecular interactions.

The dominant interactions in the crystal packing are hydrogen bonds. nih.govnih.gov Specifically, intermolecular N—H···O and C—H···O hydrogen bonds are responsible for linking the individual molecules into a larger supramolecular assembly. nih.govnih.gov These interactions create a bifurcated R(5) ring motif. nih.govnih.gov The consistent propagation of these hydrogen bonds results in the formation of supramolecular chains that extend along the crystallographic direction. nih.govnih.gov

The table below summarizes the key crystallographic data for this compound.

| Crystal Data | |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight ( g/mol ) | 215.06 |

| Crystal System | Triclinic |

| a (Å) | 4.0014 (3) |

| b (Å) | 8.7232 (6) |

| c (Å) | 23.0626 (18) |

| α (°) | 82.127 (1) |

| β (°) | 86.897 (1) |

| γ (°) | 85.932 (1) |

| Volume (ų) | 794.60 (10) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 5.11 |

| Data sourced from reference nih.gov |

The specific geometries of the hydrogen bonds are crucial for the stability of the crystal lattice. The table below details the parameters of these intermolecular interactions.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2A—H1NA···O1B | 0.85 | 2.16 | 3.001 (2) | 169 |

| N2B—H1NB···O1A | 0.83 | 2.20 | 2.985 (2) | 159 |

| C7A—H7AA···O1B | 1.10 | 2.54 | 3.476 (3) | 142 |

| D: donor atom, H: hydrogen atom, A: acceptor atom. Data sourced from reference nih.gov |

While the bromine atom is a prominent feature of the molecule, its role in forming halogen bonds is not the primary driver of the observed crystal packing in this specific structure. Instead, the intricate network of hydrogen bonds dictates the supramolecular assembly of this compound.

Q & A

Basic: What are the standard synthetic routes for N-(5-Bromopyrimidin-2-yl)acetamide, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution between 5-bromopyrimidin-2-amine and acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C in anhydrous THF or DCM. Reaction efficiency is optimized by controlling stoichiometry (1.2:1 molar ratio of acetyl chloride to amine), inert atmosphere (N₂), and post-reaction quenching with ice water. Purification via recrystallization from ethanol/water (7:3 v/v) yields >90% purity. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Advanced: How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, HOMO-LUMO gaps (~4.2 eV), and reactive sites (C5-Br bond). These insights guide experimental design for functionalization, such as Suzuki-Miyaura cross-coupling. Validation involves comparing calculated UV-Vis spectra (TD-DFT) with experimental data. Anisotropic charge distribution at the pyrimidine ring explains regioselectivity in electrophilic substitutions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : δ ~2.1 ppm (acetyl CH₃), δ ~8.3–8.9 ppm (pyrimidine protons).

- ¹³C NMR : δ ~170 ppm (carbonyl C), δ ~150–160 ppm (pyrimidine carbons).

- IR : Strong C=O stretch at ~1650 cm⁻¹, C-Br vibration at ~650 cm⁻¹.

- HRMS : Molecular ion peak at m/z 215.06 (M⁺).

Cross-validation with X-ray crystallography (e.g., space group P1, unit cell parameters a = 4.0014 Å, b = 8.7232 Å) ensures structural accuracy .

Advanced: What challenges arise in crystallographic analysis of brominated acetamides, and how are anisotropic displacement parameters handled?

Answer:

Bromine’s high electron density causes absorption errors, corrected using multi-scan methods (SADABS). Anisotropic displacement parameters (U<sup>ij</sup>) for non-hydrogen atoms are refined via full-matrix least-squares (SHELXL). Hydrogen atoms are placed geometrically and refined with riding models (dC-H = 0.93–0.97 Å). Convergence criteria (R₁ < 0.05 for I > 2σ(I)) ensure precision. Residual electron density peaks (<0.35 e Å⁻³) indicate minor disorder .

Basic: What are common impurities in the synthesis of this compound, and how are they removed?

Answer:

Common impurities include unreacted 5-bromopyrimidin-2-amine and diacetylated byproducts. Thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane 1:1) monitors reaction progress. Column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) isolates the product. Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water 60:40) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing bromine activates the pyrimidine ring for palladium-catalyzed couplings. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.5 eq), and K₂CO₃ in DMF/H₂O (3:1) at 80°C yield biaryl derivatives. Kinetic studies show a 3.5× rate enhancement compared to non-brominated analogs due to improved oxidative addition efficiency. Regioselectivity at C5 is confirmed by X-ray crystallography .

Basic: What safety precautions are critical when handling this compound?

Answer:

Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid inhalation (LC₅₀ > 5 mg/L) and dermal contact (LD₅₀ > 2000 mg/kg). Store in amber vials at 2–8°C. Spills require absorption with vermiculite and disposal as halogenated waste. Emergency protocols include eye irrigation (15 min) and immediate medical consultation for ingestion .

Advanced: How do solvent polarity and hydrogen bonding affect crystallization behavior?

Answer:

High-polarity solvents (DMSO, DMF) enhance solubility via H-bond acceptance. Crystallization from chloroform/acetone (1:5 v/v) yields needle-shaped crystals (0.77 × 0.15 × 0.09 mm). Solvent polarity index (SPI) correlates with nucleation rate (SPI > 5.0 accelerates growth). Polymorph screening via slow evaporation identifies orthorhombic (P2₁2₁2₁) and monoclinic (C2/c) forms, confirmed by PXRD .

Basic: What role does this compound serve in medicinal chemistry?

Answer:

It acts as a kinase inhibitor precursor. The bromine enables C-C bond formation for targeted drug candidates (e.g., antiviral agents). Acetamide improves bioavailability (LogP ~1.2). Structure-activity relationship (SAR) studies show the pyrimidine ring’s nitrogen atoms are critical for ATP-binding pocket interactions .

Advanced: How are thermal stability and decomposition pathways analyzed?

Answer: